

A Comparative Analysis of the Drug Interaction Profiles of Cudetaxestat and Ziritaxestat

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the drug interaction profiles of two investigational autotaxin inhibitors, **Cudetaxestat** (BLD-0409) and ziritaxestat (GLPG1690). Both compounds have been evaluated for the treatment of idiopathic pulmonary fibrosis (IPF), and understanding their potential for drug-drug interactions (DDIs) is critical for their clinical development and potential future use in combination with other therapies.

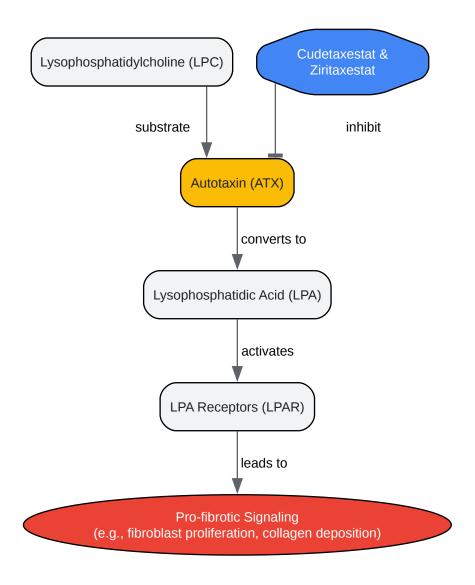
Executive Summary

Cudetaxestat has demonstrated a low potential for clinically significant drug-drug interactions in Phase 1 clinical trials, including when co-administered with standard-of-care IPF therapies. In contrast, ziritaxestat has a more complex DDI profile, being a substrate and weak inhibitor of major drug-metabolizing enzymes and transporters, with preclinical and modeling data suggesting a higher risk of interactions.

Mechanism of Action: Autotaxin-LPA Signaling Pathway

Both **Cudetaxestat** and ziritaxestat are inhibitors of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, a bioactive lipid mediator that promotes fibrosis.[1][2] By inhibiting ATX, both drugs aim to reduce LPA levels and downstream pro-fibrotic signaling.[1][2]





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Caption: Simplified Autotaxin-LPA signaling pathway.

Comparative Drug Interaction Profile

The following tables summarize the known and predicted drug interaction profiles of **Cudetaxestat** and ziritaxestat based on available clinical and preclinical data.

Table 1: Cudetaxestat Drug Interaction Profile



Interacting Agent/Enzyme	Effect of Cudetaxestat	Supporting Data
Pirfenidone	No significant effect on pirfenidone pharmacokinetics. [3]	Phase 1 DDI study (NCT04939467) in healthy volunteers.[4]
Nintedanib	No significant effect on nintedanib exposure.[3]	Phase 1 DDI study (NCT04939467) in healthy volunteers and preclinical in vivo studies in rats.[3][5]
CYP1A2	No apparent inhibition.[6]	Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
CYP2B6	No apparent inhibition.[6]	Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
CYP2C9	No apparent inhibition.[6]	Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
CYP2C19	Possible induction.[6]	Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
CYP3A4	No apparent inhibition.[6]	Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]

Table 2: Ziritaxestat Drug Interaction Profile



Interacting Agent/Enzyme	Effect of/on Ziritaxestat	Supporting Data
Nintedanib	Ziritaxestat significantly increased nintedanib exposure (Cmax and AUC) in rats.[7]	Preclinical in vivo study.[5]
CYP3A4 Substrates (e.g., Midazolam)	Ziritaxestat is predicted to increase the AUC of midazolam by 2.7-fold.[8]	PBPK modeling.[8]
CYP3A4 Inhibitors (Moderate, e.g., Fluconazole)	Predicted to increase ziritaxestat AUC by 2.6-fold.[8]	PBPK modeling.[8]
CYP3A4 Inhibitors (Strong, e.g., Voriconazole)	Predicted to increase ziritaxestat AUC by 15-fold.[8]	PBPK modeling.[8]
CYP3A4 Inducers (e.g., Efavirenz)	Predicted to decrease ziritaxestat AUC by 3-fold.[8]	PBPK modeling.[8]
OATP1B1 Substrates	Weak inhibitor.[8]	In vitro data.[8]
P-glycoprotein (P-gp) Substrates	Potent inhibitor (in vitro).[3]	In vitro data.[3]
Pirfenidone	Ziritaxestat exposure was numerically lower in patients receiving pirfenidone.[9]	Analysis of Phase 3 ISABELA studies.[9]

Experimental Methodologies Cudetaxestat: Clinical Drug-Drug Interaction Studies

- 1. Interaction with Pirfenidone and Nintedanib (NCT04939467): A Phase 1, open-label, randomized, crossover study was conducted in healthy adult volunteers to assess the effect of **Cudetaxestat** on the pharmacokinetics of pirfenidone and nintedanib.[4] Participants received single doses of pirfenidone or nintedanib alone and in combination with **Cudetaxestat**.[3] Blood samples were collected at predefined time points to determine the plasma concentrations and pharmacokinetic parameters of each drug.
- 2. Cytochrome P450 (CYP) Enzyme Interaction Study (NCT04814498): A Phase 1 study in healthy volunteers was conducted to evaluate the effect of **Cudetaxestat** on the activity of

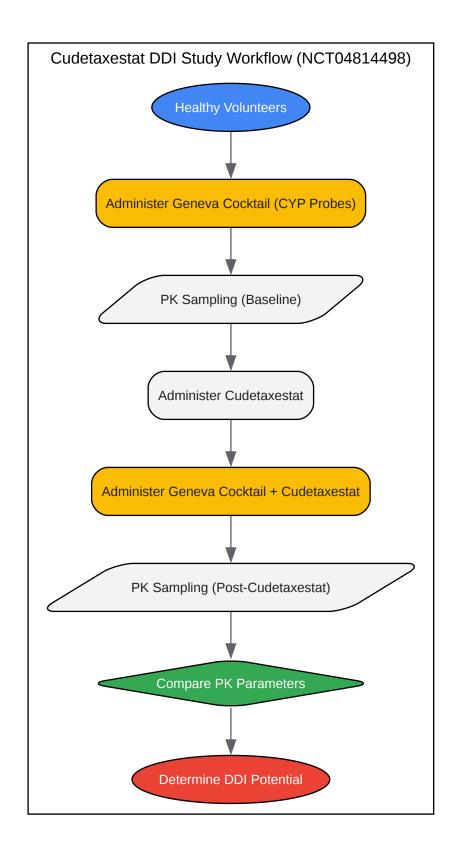






major CYP enzymes.[6] The study utilized the "Geneva cocktail," a validated combination of probe substrates for different CYP isoforms.[6] The cocktail included caffeine (CYP1A2), bupropion (CYP2B6), flurbiprofen (CYP2C9), omeprazole (CYP2C19), dextromethorphan (CYP2D6), and midazolam (CYP3A4).[10] The pharmacokinetics of the probe drugs and their metabolites were assessed before and after administration of **Cudetaxestat** to determine its inhibitory or inducing potential.[6]





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Caption: Workflow for Cudetaxestat's CYP interaction study.





Ziritaxestat: Physiologically Based Pharmacokinetic (PBPK) Modeling

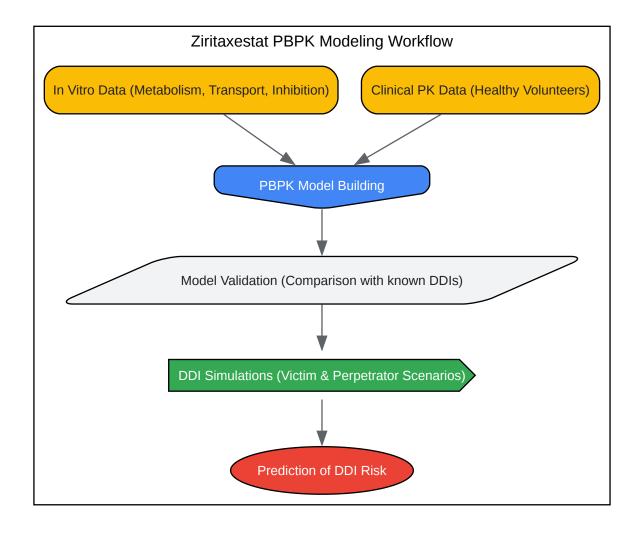
The drug interaction potential of ziritaxestat was primarily evaluated using a physiologically based pharmacokinetic (PBPK) network interaction model.[8] This in silico approach integrates in vitro data on metabolism and transport with physiological information to simulate the pharmacokinetics of a drug in various scenarios.

Model Development and Validation:

- In Vitro Data: Data on ziritaxestat's metabolism (primarily by CYP3A4), transport (substrate for P-gp and BCRP), and inhibition potential for various enzymes and transporters were used as inputs for the model.
- Clinical Data: Pharmacokinetic data from Phase 1 studies in healthy volunteers were used to build and validate the PBPK model.
- Validation: The model's predictive performance was verified by comparing simulated DDI results with observed clinical data for interactions with known inhibitors and substrates (e.g., itraconazole, rifampin).[8]

DDI Simulations: Once validated, the PBPK model was used to simulate the effect of coadministering ziritaxestat with various perpetrators (drugs that affect ziritaxestat) and victims (drugs affected by ziritaxestat).[8] These simulations predicted changes in pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax).[8]





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Caption: Workflow for ziritaxestat's PBPK-based DDI assessment.

Conclusion

The available data suggest that **Cudetaxestat** has a more favorable drug interaction profile than ziritaxestat, with a lower likelihood of causing or being subject to clinically significant pharmacokinetic interactions. This is a crucial consideration for the development of new therapies for IPF, a disease where patients are often on multiple medications. The comprehensive PBPK modeling for ziritaxestat provided valuable predictions of its DDI liabilities, while the clinical DDI studies for **Cudetaxestat** have offered reassuring evidence of its low interaction potential. These findings are essential for guiding the design of future clinical trials and for informing the potential clinical use of these autotaxin inhibitors.



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